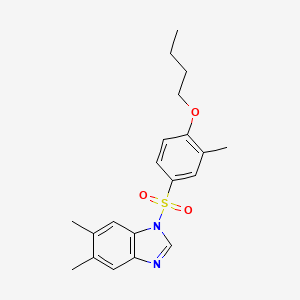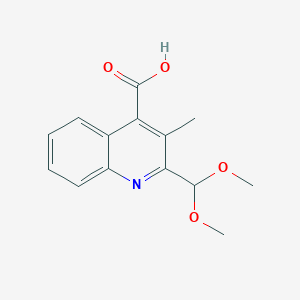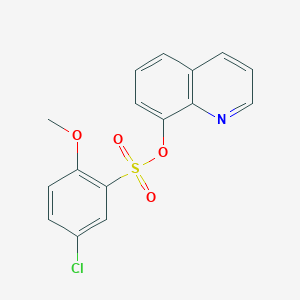![molecular formula C16H14N4OS B15108932 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole](/img/structure/B15108932.png)
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[1,2-a]pyrimidine moiety with a benzoxazole ring, connected via a sulfanyl linker. Its distinct chemical properties make it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The sulfanyl linker may facilitate the compound’s ability to penetrate cell membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}nicotinic acid
- 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one
Uniqueness
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole stands out due to its unique combination of the imidazo[1,2-a]pyrimidine and benzoxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N4OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H14N4OS/c1-10-7-11(2)20-8-12(18-15(20)17-10)9-22-16-19-13-5-3-4-6-14(13)21-16/h3-8H,9H2,1-2H3 |
InChI Key |
SYHPTQKABXAEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B15108869.png)
![3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydr oxyphenyl)ethyl]propanamide](/img/structure/B15108873.png)

![3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione](/img/structure/B15108877.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108887.png)

![Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate](/img/structure/B15108898.png)

![benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B15108917.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15108920.png)
![Methyl 4-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B15108921.png)
![N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15108931.png)
![Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)-](/img/structure/B15108934.png)
![(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B15108936.png)
